Methyl 3-nonenoate, (3Z)-
CAS No.: 41654-16-4
Cat. No.: VC17004989
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41654-16-4 |
|---|---|
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | methyl (Z)-non-3-enoate |
| Standard InChI | InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |
| Standard InChI Key | MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
| Isomeric SMILES | CCCCC/C=C\CC(=O)OC |
| Canonical SMILES | CCCCCC=CCC(=O)OC |
| Boiling Point | 90.00 °C. @ 18.00 mm Hg |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
Methyl 3-nonenoate, (3Z)-, systematically named methyl (Z)-non-3-enoate, belongs to the fatty acid methyl ester family. Its structure consists of a nine-carbon chain with a double bond between carbons 3 and 4 in the Z-configuration, esterified with a methyl group (Fig. 1) . The IUPAC name reflects this geometry, distinguishing it from trans (E) isomers.
Table 1: Molecular Properties of Methyl 3-Nonenoate, (3Z)-
| Property | Value |
|---|---|
| CAS Number | 41654-16-4 |
| Molecular Formula | |
| Molecular Weight | 170.25 g/mol |
| InChI Key | MTDCXFZGUVZRSQ-FPLPWBNLSA-N |
| SMILES Notation | CCCCC/C=C\CC(=O)OC |
Spectroscopic and Physicochemical Data
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. Key IR absorptions include stretches at 1740 cm (ester carbonyl) and 970 cm (Z-configured double bond) . Mass spectrometry reveals a molecular ion peak at m/z 170, consistent with its molecular weight .
Synthesis and Production Methods
Historical Synthesis (1975)
The first stereoselective synthesis of methyl 3-nonenoate, (3Z)-, involved Grignard coupling and hydrogenation strategies (Scheme 1) :
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Grignard Coupling: 3-Butynyl tetrahydropyranyl ether reacted with bromopentyne to yield nona-3,6-diynyl-tetrahydropyranyl ether.
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Hydrogenation: P-2 nickel catalyst selectively hydrogenated the diyne to the Z,Z-diene, avoiding isomer contamination.
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Oxidation: Chromium trioxide-pyridine complex oxidized the alcohol intermediate to the aldehyde, which was esterified to yield the final product.
This method achieved >90% stereochemical purity, critical for industrial applications requiring specific odor profiles .
Modern Production Techniques
Contemporary methods leverage enzymatic esterification of 3Z-nonenoic acid with methanol, offering greener alternatives with higher yields. Lipase-catalyzed processes reduce reliance on heavy metal catalysts, aligning with sustainable chemistry principles.
Applications in Industry and Research
Flavor and Fragrance Industry
Methyl 3-nonenoate, (3Z)-, is prized for its fresh, green aroma, reminiscent of cucumbers and melons. It is listed under FEMA 3710 as a Generally Recognized As Safe (GRAS) flavoring agent. Applications include:
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Perfumery: Enhances top notes in floral and fruity compositions.
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Food Additives: Imparts naturalistic flavors in beverages and confectionery.
Biomedical Research
Preliminary studies suggest its role as a pheromone analog in insect behavior studies, though this remains exploratory .
Environmental Impact and Sustainability Considerations
Environmental Risk Assessment
Environmental risk quotients (ERQs) in Europe and North America are <1, indicating negligible ecological hazards under current usage volumes. The compound’s half-life in soil is <7 days, minimizing persistence.
Green Chemistry Initiatives
Efforts to replace solvent-based syntheses with biocatalytic routes aim to reduce carbon footprints. Lifecycle analyses (LCAs) of enzymatic methods show 30% lower energy consumption compared to traditional approaches .
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